molecular formula C20H21NO4S B12835548 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-mercapto-3-methylbutanoic acid

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-mercapto-3-methylbutanoic acid

Cat. No.: B12835548
M. Wt: 371.5 g/mol
InChI Key: CMNKJRDKAIALPY-KRWDZBQOSA-N
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Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-mercapto-3-methylbutanoic acid is a chiral amino acid derivative featuring an Fmoc (9H-fluoren-9-ylmethoxycarbonyl)-protected α-amino group, a β-mercapto (-SH) group, and a β-methyl branch. This compound is primarily utilized in peptide synthesis, where the Fmoc group serves as a temporary protecting group for the amino functionality during solid-phase peptide synthesis (SPPS). The β-mercapto group enables selective disulfide bond formation, critical for stabilizing tertiary structures in peptides and proteins . Storage typically requires dry conditions at -20°C to prevent oxidation of the thiol group .

Properties

Molecular Formula

C20H21NO4S

Molecular Weight

371.5 g/mol

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methyl-3-sulfanylbutanoic acid

InChI

InChI=1S/C20H21NO4S/c1-20(2,26)17(18(22)23)21-19(24)25-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-10,16-17,26H,11H2,1-2H3,(H,21,24)(H,22,23)/t17-/m0/s1

InChI Key

CMNKJRDKAIALPY-KRWDZBQOSA-N

Isomeric SMILES

CC(C)([C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)S

Canonical SMILES

CC(C)(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-mercapto-3-methylbutanoic acid typically involves the protection of the amino group of the amino acid with the fluorenylmethyloxycarbonyl group. This can be achieved through the reaction of the amino acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide .

Industrial Production Methods

Industrial production of Fmoc-protected amino acids, including this compound, follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-mercapto-3-methylbutanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-mercapto-3-methylbutanoic acid is extensively used in scientific research, particularly in the fields of:

Mechanism of Action

The primary mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-mercapto-3-methylbutanoic acid involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during peptide bond formation, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed under basic conditions to expose the free amino group, allowing the peptide to fold and function properly .

Comparison with Similar Compounds

The following structurally related Fmoc-protected amino acid derivatives are compared based on functional groups, physicochemical properties, and applications:

Functional Group Variations at the β-Position
Compound Name CAS No. β-Substituent Molecular Formula Molecular Weight (g/mol) Key Applications
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-mercapto-3-methylbutanoic acid Not provided -SH, -CH₃ C₂₀H₂₁NO₄S ~363.45 Disulfide bond formation in peptides
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-3-methylbutanoic acid 1217603-41-2 -OH, -CH₃ C₂₀H₂₁NO₅ 355.38 Hydrophilic peptide linkages
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methoxy-3-methylbutanoic acid 1934242-13-3 -OCH₃, -CH₃ C₂₁H₂₃NO₅ 369.41 Stable ether-based spacers in drug design
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic acid 211637-75-1 -C₆H₄CH₃ (ortho) C₂₅H₂₃NO₄ 401.45 Aromatic interactions in hydrophobic peptides

Key Observations :

  • Thiol vs. Hydroxyl/Methoxy: The mercapto group (-SH) in the target compound enhances reactivity for disulfide bridges but requires stringent storage (-20°C, dry) to prevent oxidation. In contrast, hydroxy (-OH) and methoxy (-OCH₃) derivatives offer improved stability and are used in non-reactive or hydrolytically stable linkages .
Modifications to the Amino Group
Compound Name CAS No. Amino Group Modification Molecular Formula Molecular Weight (g/mol) Applications
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3,3-dimethylbutanoic acid 1172579-62-2 N-methylated C₂₂H₂₅NO₄ 367.44 Conformationally restricted peptide analogs
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-azidohexanoic acid 159610-89-6 δ-azido (-N₃) C₂₁H₂₂N₄O₄ 394.42 Click chemistry conjugation

Key Observations :

  • N-Methylation: Methylation of the amino group (CAS 1172579-62-2) reduces hydrogen-bonding capacity, altering peptide secondary structures and enhancing metabolic stability .
  • Azido Functionalization : The azido group (CAS 159610-89-6) enables bioorthogonal click chemistry, facilitating site-specific labeling or ligation in drug delivery systems .

Key Observations :

  • Thiol Instability : The mercapto derivative’s reactivity necessitates careful handling, while hydroxy and methoxy analogs are more robust under standard laboratory conditions.

Biological Activity

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-mercapto-3-methylbutanoic acid, often referred to as Fmoc-Mercapto-Amino Acid, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications in therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₉H₁₉N₃O₄S, with a molecular weight of 373.48 g/mol. The compound features a fluorenyl group, which is known for enhancing the lipophilicity and biological activity of compounds.

PropertyValue
Molecular FormulaC₁₉H₁₉N₃O₄S
Molecular Weight373.48 g/mol
SMILESOC(=O)C@HNC(=O)OCC6c7ccccc7c8ccccc68
IUPAC Name(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-tritylsulfanyl-1H-indol-3-yl)propanoic acid

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial activity against various bacterial strains. For instance, derivatives of fluorenone have shown effectiveness against Staphylococcus aureus and Escherichia coli, suggesting that the fluorenyl moiety enhances the compound's ability to penetrate bacterial membranes and exert a therapeutic effect .

Enzyme Inhibition

Research has demonstrated that certain fluorenyl derivatives can inhibit key enzymes involved in bacterial metabolism. Specifically, studies on related compounds have shown inhibition of enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis. This suggests that this compound may possess similar inhibitory properties, potentially making it a candidate for tuberculosis treatment .

Case Studies

  • Antimicrobial Efficacy : A study evaluating various fluorenone derivatives found that modifications to the fluorenyl structure significantly impacted their antimicrobial potency. Compounds were tested against both Gram-positive and Gram-negative bacteria, with some exhibiting low inhibitory concentrations comparable to standard antibiotics .
  • Inhibition of Mycobacterial Growth : In another investigation, novel derivatives were synthesized and screened for their ability to inhibit Mycobacterium strains. Results indicated that certain modifications led to enhanced activity against multi-drug resistant strains, highlighting the potential for developing new treatments based on the structure of this compound .

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